molecular formula C20H23N5O3 B11640953 N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B11640953
M. Wt: 381.4 g/mol
InChI Key: TZLOPUIMLCJIIR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxadiazole core, substituted with nitro, piperidinyl, and dimethylphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. One common approach includes the nitration of a benzoxadiazole precursor, followed by the introduction of the piperidinyl and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and to minimize the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas with a palladium catalyst). Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidinyl and dimethylphenyl groups can interact with biological macromolecules, influencing their function. The benzoxadiazole core is known for its ability to engage in π-π interactions, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: Lacks the piperidinyl group, resulting in different chemical properties.

    7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine: Lacks the dimethylphenyl group, affecting its reactivity and applications.

Uniqueness

N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the piperidinyl and dimethylphenyl groups enhances its versatility and potential for various applications compared to similar compounds.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C20H23N5O3/c1-12-6-7-15(14(3)9-12)21-16-10-17(24-8-4-5-13(2)11-24)18-19(23-28-22-18)20(16)25(26)27/h6-7,9-10,13,21H,4-5,8,11H2,1-3H3

InChI Key

TZLOPUIMLCJIIR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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